molecular formula C18H12ClF3N2O3 B3037575 1-(4-chlorobenzyl)-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione CAS No. 478262-69-0

1-(4-chlorobenzyl)-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione

Cat. No.: B3037575
CAS No.: 478262-69-0
M. Wt: 396.7 g/mol
InChI Key: IUHXYSCIWAFZSY-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the benzyl groups: The benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides.

    Chlorination and trifluoromethylation: These steps involve the introduction of the chloro and trifluoromethyl groups using reagents such as chlorinating agents (e.g., thionyl chloride) and trifluoromethylating agents (e.g., trifluoromethyl iodide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction could produce imidazole alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione
  • 1-(4-chlorobenzyl)-3-benzyl-1H-imidazole-2,4,5(3H)-trione

Uniqueness

1-(4-chlorobenzyl)-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O3/c19-14-6-4-11(5-7-14)9-23-15(25)16(26)24(17(23)27)10-12-2-1-3-13(8-12)18(20,21)22/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHXYSCIWAFZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121582
Record name 1-[(4-Chlorophenyl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478262-69-0
Record name 1-[(4-Chlorophenyl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-2,4,5-imidazolidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478262-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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